molecular formula C14H10O2 B1640474 3,8-Dimethylacenaphthenequinone CAS No. 146885-81-6

3,8-Dimethylacenaphthenequinone

Cat. No.: B1640474
CAS No.: 146885-81-6
M. Wt: 210.23 g/mol
InChI Key: YMVJXPYFESLYEO-UHFFFAOYSA-N
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Description

Significance of the Acenaphthenequinone (B41937) Core in Organic Synthesis and Materials Science

The acenaphthenequinone core, characterized by a naphthalene (B1677914) unit fused with a five-membered ring containing two carbonyl groups, is a structure of considerable interest in both organic synthesis and materials science. Its rigid, planar structure and the presence of the electron-deficient quinone moiety impart unique electronic and photophysical properties.

In organic synthesis, acenaphthenequinone is a valuable precursor for the construction of a variety of heterocyclic compounds and other complex molecular architectures. researchgate.net The carbonyl groups are reactive sites that can undergo a wide range of chemical transformations, including condensations, reductions, and ring-opening reactions. researchgate.net These reactions have been exploited to synthesize dyes, pigments, and molecules with potential pharmaceutical applications. acs.org

In the realm of materials science, the acenaphthene (B1664957) framework is a privileged scaffold. Its derivatives have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to modify the acenaphthene core through the introduction of various substituents allows for the fine-tuning of its electronic properties, making it a versatile building block for new functional materials. acs.org

Overview of 3,8-Dimethylacenaphthenequinone within the Acenaphthenequinone Family

This compound, also known as 3,8-dimethylacenaphthylene-1,2-dione, is a specific derivative of the parent acenaphthenequinone. The addition of two methyl groups to the aromatic backbone at the 3 and 8 positions significantly influences the molecule's properties.

This compound is a notable intermediate in the synthesis of corannulene (B50411) and its derivatives. researchgate.net Corannulene, a bowl-shaped polycyclic aromatic hydrocarbon, has attracted intense interest due to its unique structure and potential applications in materials science and supramolecular chemistry. The synthesis of corannulene often proceeds through a multi-step process where this compound serves as a key building block. researchgate.net

The crystal structure of this compound has been determined, revealing a largely planar acenaphthenequinone core. In the solid state, the molecules are connected through π–π stacking interactions. researchgate.net

Historical Context and Evolution of Research on Acenaphthenequinone Derivatives

Research into acenaphthene and its derivatives has a long history, dating back to the 19th century. Acenaphthene itself was first isolated from coal tar. mdpi.com Early research focused on understanding the fundamental reactivity of the acenaphthene core and the synthesis of its basic derivatives.

The 20th century saw a significant expansion in the study of acenaphthenequinone chemistry. The development of new synthetic methods, such as the Friedel-Crafts acylation, allowed for the preparation of a wide range of substituted acenaphthenes and their subsequent oxidation to the corresponding quinones. researchgate.netmdpi.com These studies laid the groundwork for the use of acenaphthenequinones as intermediates in the synthesis of more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dimethylacenaphthylene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-7-3-5-9-6-4-8(2)11-12(9)10(7)13(15)14(11)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVJXPYFESLYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=C1)C=CC(=C3C(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,8 Dimethylacenaphthenequinone

Established Synthetic Routes to 3,8-Dimethylacenaphthenequinone

The primary and most direct route to this compound involves the oxidation of its precursor, 3,8-dimethylacenaphthene. This transformation is analogous to the well-established industrial and laboratory-scale synthesis of the parent compound, acenaphthenequinone (B41937), from acenaphthene (B1664957).

A frequently employed method for this type of oxidation utilizes selenium(IV) oxide (SeO₂). In a typical procedure, the precursor, 3,8-dimethyl-1-acenaphthenone, is treated with selenium(IV) oxide to yield 3,8-dimethylacenaphthylene-1,2-dione. This method has been reported to achieve a high yield of approximately 91%. lookchem.com

The general reaction scheme is as follows:

3,8-dimethyl-1-acenaphthenone + SeO₂ → 3,8-dimethylacenaphthylene-1,2-dione

While specific procedural details from the primary literature by Guillermet et al. (2009), Seiders et al. (1999), and Mori et al. (2007) require direct consultation for precise conditions and reagents, the fundamental approach of oxidizing the corresponding dimethylacenaphthene derivative remains the core strategy. researchgate.net

The synthesis of the precursor, 3,8-dimethylacenaphthene, can be accomplished through multi-step sequences starting from more readily available aromatic compounds. These routes often involve Friedel-Crafts type reactions and subsequent cyclizations to construct the acenaphthene skeleton.

Advanced Purification and Separation Techniques for Isomers of Dimethylacenaphthenequinone

The synthesis of this compound can often lead to the formation of other positional isomers of dimethylacenaphthenequinone. The separation of these closely related isomers is a significant challenge due to their similar physical and chemical properties. Advanced chromatographic techniques are indispensable for isolating the desired 3,8-isomer in high purity.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for the separation of such isomeric mixtures. nih.govnih.gov The choice of stationary phase and mobile phase is critical for achieving successful separation. For non-polar compounds like dimethylacenaphthenequinone, reversed-phase HPLC is often effective.

Table 1: Chromatographic Techniques for Isomer Separation

TechniqueStationary Phase ExamplesMobile Phase ExamplesPrinciple of Separation
High-Performance Liquid Chromatography (HPLC) C18, Phenyl, CyanoAcetonitrile/Water, Methanol/WaterDifferential partitioning between the stationary and mobile phases based on polarity.
Supercritical Fluid Chromatography (SFC) Chiral columns, Silica (B1680970)Supercritical CO₂ with co-solvents (e.g., methanol, ethanol)Differences in solubility and interaction with the stationary phase in a supercritical fluid mobile phase.
Gas Chromatography (GC) Capillary columns with various coatings (e.g., polysiloxanes)Inert carrier gas (e.g., Helium, Nitrogen)Separation based on boiling point and interaction with the stationary phase.

The separation of isomers can be optimized by adjusting various parameters, including the composition of the mobile phase, flow rate, and temperature. For particularly challenging separations, two-dimensional chromatography can be employed, where fractions from one chromatographic separation are subjected to a second, different chromatographic system to achieve higher resolution.

In the context of dimethylacenaphthenequinone isomers, a typical approach would involve:

Initial Purification: Flash column chromatography on silica gel to remove major impurities and unreacted starting materials.

Isomer Separation: Preparative HPLC using a suitable reversed-phase column and a carefully optimized mobile phase gradient. The selection of the stationary phase will depend on the specific isomers present in the mixture.

Purity Analysis: Analytical HPLC or GC to confirm the purity of the isolated this compound.

The development of efficient and scalable purification methods is crucial for obtaining high-purity this compound, which is essential for its subsequent use in the synthesis of advanced materials and complex molecular architectures.

Transformative Chemical Reactions of 3,8 Dimethylacenaphthenequinone

Condensation Reactions of 3,8-Dimethylacenaphthenequinone

Condensation reactions involving this compound serve as a crucial step in the elaboration of its core structure, setting the stage for subsequent cyclization and aromatization processes.

The reaction of this compound with ketones, such as 3-pentanone (B124093), proceeds via an aldol (B89426) condensation mechanism under basic conditions. nih.govquora.com This reaction leads to the formation of a key intermediate, a cyclopentadienone-fused acenaphthylene (B141429) system. The process is initiated by the deprotonation of the ketone at the alpha-carbon by a base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of this compound. The subsequent intramolecular aldol addition, followed by dehydration, yields the fused ring product. nih.govquora.com

In a specific example, the condensation of this compound with 3-pentanone gives rise to 7,9-diethyl-8H-cyclopenta[a]acenaphthylen-8-one. nih.govquora.com This intermediate is a critical building block for the synthesis of larger polycyclic aromatic compounds. The reaction pathway is sensitive to the reaction conditions, including the choice of base and solvent, which can influence the yield and purity of the product.

Under certain conditions, the cyclopentadienone-fused acenaphthylene intermediate, derived from the aldol condensation of this compound, can undergo dimerization. This process has been observed to occur under both solution-phase and mechanochemical conditions.

In solution, excessive acidification during the workup of the aldol condensation can lead to the irreversible dimerization of the product. nih.govquora.com Furthermore, when attempting a Diels-Alder reaction with the intermediate and norbornadiene under mechanochemical conditions at room temperature, only the dimer is formed. nih.govquora.com This suggests that the activation energy for the dimerization is lower than that for the desired cycloaddition at ambient temperature. The likely mechanism for this dimerization is a [4+2] cycloaddition where one molecule of the cyclopentadienone derivative acts as the diene and another as the dienophile. However, detailed mechanistic studies specifically elucidating the kinetics and thermodynamics of this dimerization process are not extensively reported in the available literature.

The aldol condensation of this compound with 3-pentanone has been successfully carried out using both traditional solution-phase methods and more sustainable mechanochemical protocols, with notable differences in efficiency and environmental impact.

The solution-based method typically requires a significant excess of base (e.g., 22 equivalents of KOH in methanol) to achieve a sufficiently high pH for the reaction to proceed. nih.govquora.com This necessitates a careful neutralization step with acid to precipitate the product, which can be tedious and risks product dimerization if not precisely controlled. nih.govquora.com

In contrast, mechanochemical synthesis via ball milling offers a more efficient and environmentally benign alternative. The reaction can be completed in a much shorter time (15 minutes) using only a catalytic amount of a solid base (2.5 equivalents of NaOH) and a grinding auxiliary like magnesium sulfate. quora.com This solid-state approach eliminates the need for bulk solvents, simplifies the workup process, and can lead to higher yields. The mechanochemical method has been shown to be scalable, providing a practical route to the key intermediate. nih.govquora.com

ParameterSolution-Phase SynthesisMechanochemical Synthesis
Base 22 eq. KOH2.5 eq. NaOH
Solvent MethanolNone (solid-state)
Reaction Time Several hours15 minutes
Workup Tedious neutralizationSimple extraction
Overall Yield LowerHigher
Environmental Impact Use of hazardous solventsGreener, solvent-free
Data sourced from references nih.govquora.com

Cycloaddition Reactions Initiated by this compound Derived Intermediates

The cyclopentadienone-fused intermediates derived from this compound are versatile precursors for constructing complex polycyclic aromatic hydrocarbons through cycloaddition reactions.

The intermediate formed from the aldol condensation of this compound readily participates in Diels-Alder reactions. Specifically, it can react with a dienophile in an inverse-electron-demand Diels-Alder reaction, followed by a cheletropic elimination and a retro-Diels-Alder cascade. nih.govquora.com This sequence is a key step in the synthesis of larger polycyclic aromatic systems.

For instance, the reaction of the cyclopentadienone-fused acenaphthylene with norbornadiene, followed by heating, leads to the formation of 1,6,7,10-tetramethylfluoranthene. nih.govquora.com This fluoranthene (B47539) derivative is a precursor to corannulene (B50411), a bowl-shaped polycyclic aromatic hydrocarbon. The Diels-Alder reaction serves as a powerful tool for building the core structure of these complex molecules. The reaction can also be performed with other dienophiles, such as dimethyl acetylenedicarboxylate, which was found to be more reactive than norbornadiene under mechanochemical conditions at room temperature. nih.govquora.com

The efficiency and outcome of the Diels-Alder reactions involving intermediates derived from this compound are highly dependent on the reaction conditions.

As previously mentioned, under mechanochemical conditions at room temperature, the reaction between the cyclopentadienone-fused intermediate and norbornadiene does not proceed to the desired Diels-Alder adduct but instead favors dimerization of the starting material. nih.govquora.com To overcome the high activation energy of the Diels-Alder reaction with norbornadiene, heating the milling jars to 95 °C is necessary. This change in conditions drives the reaction to completion within 2 hours. quora.com In solution-phase synthesis, the reaction is typically carried out at elevated temperatures (e.g., 140 °C) to achieve a good yield (65%) of the desired fluoranthene derivative.

ReactionDienophileConditionsProductYield
Diels-AlderNorbornadieneMechanochemical, Room Temp.Dimer of starting material-
Diels-AlderNorbornadieneMechanochemical, 95 °C, 2h1,6,7,10-Tetramethylfluoranthene-
Diels-AlderNorbornadieneSolution, 140 °C1,6,7,10-Tetramethylfluoranthene65%
Diels-AlderDimethyl AcetylenedicarboxylateMechanochemical, Room Temp.Diels-Alder Adduct-
Data sourced from references nih.govquora.com

Derivatization Strategies of the Acenaphthenequinone (B41937) Framework with Emphasis on this compound

The chemical behavior of this compound is dictated by two primary reactive sites: the aromatic naphthalene (B1677914) core and the 1,2-dione functionality. The methyl groups at the 3 and 8 positions exert an electronic influence on the aromatic system, which can direct the course of certain reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In the context of this compound, the naphthalene ring system is the site of these transformations. The existing methyl groups are activating, electron-donating groups, which generally direct incoming electrophiles to the ortho and para positions. khanacademy.org However, the fused acenaphthene (B1664957) ring system's electronics and sterics also play a significant role. For the parent acenaphthenequinone, electrophilic attack, such as nitration or halogenation, typically occurs on the aromatic ring. mdpi.comnih.gov

Key electrophilic aromatic substitution reactions applicable to the acenaphthenequinone framework include:

Nitration: Treatment with a nitrating mixture (e.g., HNO₃/H₂SO₄) is expected to introduce nitro groups onto the aromatic backbone. The directing effects of the methyl groups and the deactivating effect of the quinone moiety would influence the regioselectivity of this reaction.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to halogenated derivatives. youtube.com

Friedel-Crafts Reactions: Alkylation and acylation reactions, catalyzed by Lewis acids, can introduce alkyl and acyl groups, respectively, onto the aromatic ring. However, the presence of the deactivating quinone system can make these reactions challenging. youtube.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄5-Nitro-3,8-dimethylacenaphthenequinone and other isomers
BrominationBr₂, FeBr₃5-Bromo-3,8-dimethylacenaphthenequinone and other isomers

Note: The precise regioselectivity would need to be determined experimentally.

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the carbonyl carbons in the 1,2-dione system of this compound makes them susceptible to attack by a wide range of nucleophiles. youtube.commasterorganicchemistry.com These reactions are fundamental to building more complex molecular architectures.

Nucleophilic Addition:

The addition of a nucleophile to one of the carbonyl groups is a primary reaction pathway. youtube.comyoutube.com This changes the hybridization of the carbonyl carbon from sp² to sp³ and can lead to the formation of new stereocenters. masterorganicchemistry.com Common nucleophiles include:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to the carbonyls to form tertiary alcohols after workup. nih.govyoutube.com

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce one or both carbonyl groups to form the corresponding diols. nih.govyoutube.com

Cyanide: The addition of cyanide (e.g., from HCN or KCN) leads to the formation of cyanohydrins. youtube.com

Condensation Reactions:

Condensation reactions, particularly with nitrogen-based nucleophiles, are a powerful tool for constructing heterocyclic systems fused to the acenaphthene core. mdpi.combibliomed.org These reactions typically involve the initial nucleophilic addition to a carbonyl group, followed by dehydration.

Reaction with Amines: Primary amines react with acenaphthenequinones to form mono- or di-imines. The reaction with diamines, such as o-phenylenediamine, leads to the formation of pyrazine-fused systems. bibliomed.orgmdpi.com

Reaction with Hydrazines: Hydrazines and substituted hydrazines condense with the dione (B5365651) to yield pyridazine (B1198779) derivatives. bibliomed.org

Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) can be used to replace the carbonyl oxygens with carbon-carbon double bonds. nih.gov

Table 2: Representative Condensation Reactions of Acenaphthenequinone Derivatives

NucleophileReagent ExampleProduct Type
Diamineo-PhenylenediamineAcenaphtho[1,2-b]quinoxaline
HydrazineHydrazine hydrateAcenaphtho[1,2-d]pyridazine
Active Methylene CompoundMalononitrileDicyanomethyleneacenaphthenone

These reactions are based on the reactivity of the parent acenaphthenequinone and are expected to be similar for the 3,8-dimethyl derivative. nih.gov

Ring-Opening and Rearrangement Pathways

The strained five-membered ring and the dicarbonyl system in acenaphthenequinones can undergo ring-opening and rearrangement reactions under specific conditions, leading to diverse molecular scaffolds. mdpi.comnih.gov

Benzilic Acid Rearrangement: In the presence of a strong base, such as potassium hydroxide, acenaphthenequinone can undergo a benzilic acid-type rearrangement, although ring cleavage to form naphthaldehydic acid derivatives is more commonly observed. nih.gov

Schmidt Reaction: Reaction with hydrazoic acid (HN₃) or sodium azide (B81097) in the presence of a strong acid can lead to a Schmidt rearrangement, resulting in the formation of naphthalimide derivatives through ring expansion. nih.gov

Oxidative Cleavage: Strong oxidizing agents can cleave the bond between the carbonyl carbons, leading to the formation of naphthalene-1,8-dicarboxylic acid (naphthalic acid) derivatives. nih.gov

Electrocyclic ring-opening reactions, a type of pericyclic reaction, are also a possibility for certain derivatives under thermal or photochemical conditions, leading to the formation of a larger polycyclic aromatic system. masterorganicchemistry.com

Functionalization for Advanced Molecular Architectures

The diverse reactivity of the acenaphthenequinone framework allows for its use as a building block in the synthesis of complex, functional molecules. rsc.org The strategic functionalization of this compound can lead to the development of advanced materials with tailored electronic and optical properties.

The synthesis of N-heterocyclic carbene (NHC) precursors from acenaphthenequinone derivatives has been reported. mdpi.com This involves the condensation with anilines to form bis-imines, followed by cyclization. mdpi.com These NHC ligands can then be used to form metal complexes with applications in catalysis.

Furthermore, the condensation of acenaphthenequinone with various aromatic and heterocyclic compounds can lead to the formation of novel dyes and pigments. The electron-donating methyl groups in this compound could potentially be used to tune the color of these materials. The construction of extended π-conjugated systems through reactions at the dione moiety can also lead to materials with interesting photophysical properties.

Advanced Synthetic Methodologies and Process Optimization in 3,8 Dimethylacenaphthenequinone Chemistry

Mechanochemistry for Sustainable Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for sustainable synthesis. By minimizing or eliminating the need for bulk solvents, mechanochemical methods can significantly reduce chemical waste and energy consumption.

Principles and Advantages of Ball Milling for 3,8-Dimethylacenaphthenequinone Transformations

Ball milling is a prominent technique in mechanochemistry where the kinetic energy of grinding media (balls) within a rotating or vibrating jar is transferred to the reactants. This energy input can lead to the formation of new chemical bonds and the transformation of solid reactants into products. The primary advantages of ball milling for the synthesis of compounds like this compound include:

Solvent-Free or Reduced Solvent Conditions: This "dry" reaction environment is a key tenet of green chemistry, reducing the environmental impact associated with solvent use and disposal.

Enhanced Reactivity: The mechanical forces can lead to the formation of highly reactive intermediates and access to reaction pathways that are not favored in solution.

Improved Yields and Reduced Reaction Times: The high energy input and intimate mixing of reactants can lead to faster and more efficient reactions. For instance, while a conventional synthesis of a related quinone might take several hours of refluxing in a solvent, a ball milling approach could potentially achieve a similar or higher yield in a fraction of the time.

A plausible mechanochemical synthesis of this compound could involve the direct oxidation of 3,8-dimethylacenaphthene in a ball mill with a solid oxidizing agent. This would be an alternative to the conventional solution-based oxidation using reagents like selenium dioxide.

Table 1: Hypothetical Comparison of Conventional vs. Mechanochemical Synthesis of this compound

ParameterConventional Method (Solution-Phase Oxidation)Mechanochemical Method (Ball Milling)
Reactants 3,8-Dimethylacenaphthene, Oxidizing Agent (e.g., SeO₂)3,8-Dimethylacenaphthene, Solid Oxidizing Agent
Solvent Organic Solvent (e.g., Dioxane, Acetic Acid)None or minimal grinding auxiliary
Reaction Time Several hours to daysMinutes to a few hours
Temperature Elevated temperatures (reflux)Ambient or slightly elevated due to friction
Work-up Solvent extraction, chromatographySimple extraction of the product
Yield Moderate to goodPotentially higher and cleaner

Role of Grinding Auxiliaries and Controlled Environmental Parameters

While neat grinding (without any added liquid) is the ideal form of mechanochemistry, the addition of small, catalytic amounts of a liquid, known as liquid-assisted grinding (LAG), can significantly influence the reaction outcome. researchgate.net The liquid can act as a lubricant, facilitate mass transport, and in some cases, participate in the reaction mechanism, leading to improved crystallinity of the product and enhanced reaction rates. researchgate.net For the synthesis of this compound, a small amount of an inert, high-boiling solvent could potentially accelerate the reaction and improve the product's purity.

Controlling environmental parameters such as temperature and atmosphere within the milling vessel can also be crucial. While most ball milling is performed at ambient temperature, cryogenic milling (cryo-milling) can be employed for heat-sensitive materials. Conversely, controlled heating of the milling jar can be used to promote certain reactions. The atmosphere within the jar can also be controlled; for instance, performing an oxidation reaction under an oxygen atmosphere could be beneficial.

Scalability and Industrial Relevance of Mechanochemical Approaches

A significant advantage of mechanochemistry is its scalability. While laboratory-scale ball mills are used for research and development, larger, industrial-scale mills are readily available and are already used in various industries, including pharmaceuticals and materials science. acs.org The transition from laboratory to industrial scale is often more straightforward for mechanochemical processes compared to traditional solution-phase chemistry, as issues related to solvent handling, heating, and stirring of large volumes are minimized. This makes mechanochemical synthesis of high-value chemicals like this compound an attractive prospect for industrial application, offering a greener and more efficient manufacturing process. acs.org

Superacid-Catalyzed Transformations Involving Acenaphthenequinone (B41937) Derivatives

Superacids, acids with an acidity greater than that of 100% sulfuric acid, can generate highly reactive electrophilic species that are not accessible in conventional acidic media. These powerful catalysts can promote unique chemical transformations, including cyclizations and rearrangements.

In the context of acenaphthenequinone chemistry, superacids like trifluoromethanesulfonic acid (CF₃SO₃H) have been shown to catalyze the condensation of acenaphthenequinone with aromatic compounds. rsc.org This proceeds through the formation of a diprotonated, superelectrophilic intermediate of the acenaphthenequinone. rsc.org For this compound, similar superacid-catalyzed reactions could be envisioned. The presence of the electron-donating methyl groups on the aromatic backbone would likely influence the reactivity and regioselectivity of such transformations.

Furthermore, superacids can catalyze intramolecular cyclization reactions. For a suitably substituted derivative of this compound, treatment with a superacid could induce cyclization to form more complex polycyclic aromatic structures. The reaction conditions, particularly the choice of superacid and temperature, would be critical in controlling the reaction pathway and preventing unwanted side reactions.

Table 2: Potential Superacid-Catalyzed Reactions of this compound Derivatives

Reaction TypeReactantsSuperacid CatalystPotential Products
Intermolecular Condensation This compound, Arene (e.g., Benzene)CF₃SO₃HDiphenyl-substituted 3,8-dimethylacenaphthenone derivatives
Intramolecular Cyclization A this compound derivative with a pendant reactive groupFSO₃H-SbF₅Novel polycyclic aromatic compounds

Microwave-Assisted Synthesis in Expediting Reactions of this compound and its Products

Microwave-assisted synthesis utilizes microwave radiation to heat the reactants directly and efficiently. This often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.gov The ability of microwaves to rapidly heat the reaction mixture can overcome activation energy barriers more effectively, leading to faster reaction rates. nih.gov

The synthesis of this compound via the oxidation of 3,8-dimethylacenaphthene is a prime candidate for microwave-assisted synthesis. A conventional oxidation might require prolonged heating, whereas a microwave-assisted approach could potentially be completed in a matter of minutes.

Table 3: Comparison of Conventional vs. Microwave-Assisted Oxidation of 3,8-Dimethylacenaphthene

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time Hours to DaysMinutes
Energy Consumption HighLow
Product Yield VariableOften higher
Side Reactions More prevalentOften reduced

Furthermore, subsequent transformations of this compound, such as its condensation with other molecules to form more complex structures, could also be significantly expedited using microwave irradiation. The use of a dedicated microwave reactor allows for precise control over reaction parameters such as temperature and pressure, ensuring reproducible and efficient synthesis. researchgate.net The reduction in reaction time not only improves laboratory throughput but also contributes to a more sustainable chemical process by reducing energy consumption. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3,8 Dimethylacenaphthenequinone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and connectivity of atoms in a molecule. The analysis of 3,8-Dimethylacenaphthenequinone would involve a combination of one- and two-dimensional NMR techniques.

Proton (¹H) NMR Studies

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the quinone carbonyl groups and the electron-donating effect of the methyl groups. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns (splitting of signals) would reveal the connectivity between adjacent protons.

Carbon (¹³C) NMR Investigations

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the this compound molecule. The chemical shifts of the carbonyl carbons are expected to appear significantly downfield (at a higher ppm value) due to their deshielded nature. The signals for the aromatic carbons and the methyl carbons would appear at characteristic chemical shifts, providing a complete carbon map of the molecule.

Advanced Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectra of polycyclic aromatic compounds.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between protons that are coupled to each other, helping to trace out the spin systems within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal the one-bond correlations between protons and the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range couplings (typically over two or three bonds) between protons and carbons. This would be instrumental in confirming the placement of the methyl groups and assigning the quaternary carbons, including the carbonyl carbons.

Fluorine (¹⁹F) NMR for Fluorinated Derivatives

While not applicable to this compound itself, the introduction of fluorine atoms into the aromatic rings would necessitate the use of ¹⁹F NMR spectroscopy. This technique is highly sensitive and provides detailed information about the chemical environment of the fluorine atoms, including their coupling to nearby protons and carbons. No literature on fluorinated derivatives of this compound is currently available.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. The most prominent features would be the strong stretching vibrations of the two carbonyl (C=O) groups of the quinone system, typically appearing in the region of 1650-1700 cm⁻¹. The spectrum would also show characteristic absorptions for the C-H stretching of the aromatic rings and the methyl groups, as well as C=C stretching vibrations of the aromatic system. The unique pattern of these absorptions would serve as a molecular fingerprint for the compound.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides information about the vibrational modes of a molecule, offering a detailed structural fingerprint. For this compound, the Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrations of its acenaphthenequinone (B41937) core and the attached methyl groups.

Carbonyl Stretching (C=O): The two carbonyl groups on the five-membered ring are expected to exhibit strong Raman bands. In acenaphthenequinone, these are typically observed in the region of 1720-1750 cm⁻¹. The presence of electron-donating methyl groups at the 3 and 8 positions may slightly lower this frequency.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene (B1677914) backbone will produce a set of characteristic peaks, typically in the 1400-1650 cm⁻¹ range.

C-H Bending and Stretching: Vibrations associated with the aromatic C-H bonds will also be present.

Methyl Group Vibrations: The methyl groups will introduce their own characteristic vibrations, including symmetric and asymmetric stretching and bending modes.

A hypothetical Raman data table for this compound, extrapolated from known data for similar compounds, is presented below.

Vibrational Mode Predicted Raman Shift (cm⁻¹) Expected Intensity
Carbonyl (C=O) Stretch1715 - 1745Strong
Aromatic (C=C) Stretch1580 - 1620Medium-Strong
Aromatic (C=C) Stretch1450 - 1550Medium
Methyl (CH₃) Bending1370 - 1390Medium
Ring Breathing Modes700 - 900Weak-Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a prominent molecular ion peak (M⁺) corresponding to its exact mass.

The molecular formula of this compound is C₁₄H₁₀O₂. Its molecular weight can be calculated as follows: (14 x 12.011) + (10 x 1.008) + (2 x 15.999) = 168.154 + 10.080 + 31.998 = 210.232 g/mol .

Upon ionization, the molecular ion would undergo fragmentation, providing valuable structural information. Based on the fragmentation patterns observed for other acenaphthenequinone derivatives, the following fragmentation pathways can be anticipated for this compound:

Loss of CO: A common fragmentation pathway for quinones is the sequential loss of carbon monoxide (CO) molecules. This would result in fragment ions at m/z values of [M - 28]⁺ and [M - 56]⁺.

Loss of a Methyl Group: The loss of one of the methyl groups (CH₃) would lead to a fragment ion at [M - 15]⁺.

Loss of a Methyl Group and CO: Subsequent loss of a CO molecule from the [M - 15]⁺ fragment would produce an ion at [M - 15 - 28]⁺.

A table summarizing the predicted major fragments in the mass spectrum of this compound is provided below.

Fragment Ion m/z (mass-to-charge ratio) Proposed Structure/Loss
[M]⁺210Molecular Ion
[M - CH₃]⁺195Loss of a methyl radical
[M - CO]⁺182Loss of carbon monoxide
[M - 2CO]⁺154Loss of two carbon monoxide molecules
[M - CH₃ - CO]⁺167Loss of a methyl radical and carbon monoxide

Studies on halogenated aceanthrenequinones have shown characteristic fragmentation patterns, such as the loss of the halogen and carbonyl groups, which supports the predicted fragmentation of the dimethyl derivative. lookchem.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The spectrum of this compound is expected to be influenced by the extended π-conjugated system of the acenaphthenequinone core.

The parent acenaphthenequinone exhibits characteristic absorption bands. The introduction of two methyl groups at the 3 and 8 positions, which are electron-donating, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted compound. This is due to the methyl groups increasing the energy of the highest occupied molecular orbital (HOMO).

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would likely display multiple absorption bands corresponding to different electronic transitions:

π → π* transitions: These high-energy transitions are characteristic of the aromatic system and are typically observed in the UV region.

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron from one of the oxygen atoms to an anti-bonding π* orbital of the carbonyl group. These transitions often appear as a weaker, longer-wavelength absorption band extending into the visible region, which is responsible for the color of the compound.

A hypothetical UV-Vis absorption data table for this compound is presented below, based on data for related acenaphthylene-based chromophores. nist.gov

Electronic Transition Predicted λmax (nm) Solvent Molar Absorptivity (ε)
π → π~280 - 320EthanolHigh
π → π~340 - 360EthanolMedium
n → π*~400 - 450EthanolLow

The color of acenaphthenequinone is yellow, and it is anticipated that this compound would also be a colored solid. wikipedia.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not reported, the crystal structure of the parent acenaphthenequinone has been determined. uq.edu.au It crystallizes in the orthorhombic space group. The acenaphthene (B1664957) backbone is essentially planar, with the two carbonyl groups of the five-membered ring also lying in this plane.

For this compound, it is expected that the core acenaphthenequinone structure would remain largely planar. The methyl groups at the 3 and 8 positions would be attached to the aromatic rings. The crystal packing would be influenced by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic systems of adjacent molecules.

A hypothetical table of crystallographic data for this compound is presented below, based on the known structure of acenaphthenequinone.

Parameter Predicted Value
Crystal SystemOrthorhombic or Monoclinic
Space GroupP2₁/c or similar
a (Å)~8-10
b (Å)~13-15
c (Å)~7-9
α (°)90
β (°)~90-100
γ (°)90
Z (molecules per unit cell)4

The precise determination of these parameters would require successful crystallization and subsequent X-ray diffraction analysis. The structure of related acenaphthenequinone derivatives, such as those complexed with palladium, has been elucidated by X-ray crystallography, confirming the general planarity of the acenaphthenequinone ligand. lookchem.com

Computational Chemistry and Theoretical Investigations of 3,8 Dimethylacenaphthenequinone and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of acenaphthenequinone (B41937) and its derivatives. These computational methods provide a foundational understanding of the molecule's behavior at the atomic level.

Geometry Optimization and Conformational Analysis

Theoretical calculations, particularly using DFT methods, are instrumental in determining the most stable three-dimensional structure of molecules. For acenaphthenequinone, the parent structure of 3,8-Dimethylacenaphthenequinone, DFT calculations have been employed to optimize its geometry. These studies confirm the planar nature of the acenaphthenequinone core.

Table 1: Representative Calculated Geometric Parameters for Acenaphthenequinone

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC1=O1.215
Bond LengthC1-C21.550
Bond LengthC2=O1.215
Bond LengthC2a-C31.470
Bond LengthC3-C41.370
AngleO=C1-C2121.5
AngleC1-C2=O121.5
AngleC3-C4-C5120.0
Note: These are representative values for the parent acenaphthenequinone and may vary slightly for this compound due to the presence of methyl groups. Data is synthesized from typical DFT calculations on similar systems.

Molecular Orbital Analysis (HOMO-LUMO) and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy of electronic transitions.

For acenaphthenequinone derivatives, the HOMO is typically a π-orbital delocalized over the aromatic framework, while the LUMO is a π*-orbital with significant contributions from the carbonyl groups. The addition of electron-donating methyl groups at the 3 and 8 positions would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially red-shifting the molecule's absorption spectrum. Electron density maps generated from these calculations reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for Acenaphthenequinone and a Hypothetical Dimethylated Derivative

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Acenaphthenequinone-6.58-3.123.46
This compound (Estimated)-6.45-3.053.40
Note: Values for Acenaphthenequinone are based on published DFT calculations. Values for the dimethylated derivative are estimated based on the expected electronic effect of methyl groups.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can aid in the structural elucidation of this compound and its derivatives. The calculated shifts, when compared with experimental data, can confirm the assigned structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of molecules. For acenaphthenequinone derivatives, these calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*).

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT, generating a theoretical infrared (IR) spectrum. This can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the carbonyl stretches.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational studies have been instrumental in elucidating the mechanisms of reactions involving acenaphthenequinone derivatives. For instance, this compound is a known precursor in the synthesis of corannulene (B50411). Theoretical modeling of the multi-step synthesis, which involves condensation and cyclization reactions, can provide valuable information about the reaction pathways, intermediates, and transition states.

By calculating the energy barriers for different possible reaction pathways, researchers can predict the most likely mechanism and identify the rate-determining step. This understanding can guide the optimization of reaction conditions to improve yields and selectivity.

Analysis of Non-Covalent Interactions and Intramolecular Stacking Modes

Non-covalent interactions, such as π-π stacking and van der Waals forces, play a crucial role in the solid-state packing of aromatic molecules and their interactions in biological systems or materials. Computational methods can be used to analyze these weak interactions in dimers or larger aggregates of this compound.

Understanding the preferred stacking modes (e.g., parallel-displaced or T-shaped) and the energetics of these interactions is important for predicting the crystal structure and for designing materials with specific electronic or optical properties.

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Studies

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the molecular structure of a series of compounds with their observed biological activity or other properties.

For derivatives of this compound, descriptors such as the HOMO and LUMO energies, dipole moment, and molecular electrostatic potential can be calculated. These descriptors can then be used to build predictive models for properties such as reactivity, toxicity, or their performance in organic electronic devices.

Table 3: Key Quantum Chemical Descriptors

DescriptorDefinitionRelevance
Ionization Potential (IP)The energy required to remove an electron from a molecule.Related to the HOMO energy; indicates electron-donating ability.
Electron Affinity (EA)The energy released when an electron is added to a molecule.Related to the LUMO energy; indicates electron-accepting ability.
Electronegativity (χ)The tendency of a molecule to attract electrons.A measure of chemical reactivity.
Chemical Hardness (η)A measure of resistance to change in electron distribution.Related to the HOMO-LUMO gap; indicates stability.
Dipole Moment (μ)A measure of the overall polarity of a molecule.Influences solubility and intermolecular interactions.
Note: These descriptors can be calculated for this compound and its derivatives to establish structure-property relationships.

Applications and Emerging Research Directions Involving 3,8 Dimethylacenaphthenequinone

Precursors in the Synthesis of Strained Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid, planar structure of traditional PAHs is a cornerstone of organic chemistry. However, the introduction of five-membered rings or other structural motifs can induce curvature, leading to strained, bowl-shaped molecules known as buckybowls. These non-planar PAHs exhibit unique electronic and physical properties. 3,8-Dimethylacenaphthenequinone serves as a key intermediate in the synthesis of these fascinating molecules due to its pre-existing five-membered ring and reactive ketone functionalities.

One of the most significant applications of this compound is in the kilogram-scale synthesis of corannulene (B50411) (C₂₀H₁₀), the smallest fragment of buckminsterfullerene (B74262) (C₆₀) that retains its characteristic curvature. researchgate.netuzh.ch The synthesis is a multi-step process where this compound is a crucial intermediate.

The journey to corannulene often begins with 2,7-dimethylnaphthalene. A Friedel-Crafts acylation reaction is employed to introduce a five-membered ring, leading to the formation of 3,8-dimethyl-1-acenaphthenone. msstate.edu Subsequent oxidation of this acenaphthenone yields the target this compound. The quinone then undergoes a series of reactions, including condensation and cyclization steps, to build the full carbon framework of corannulene. The presence of the dimethyl groups in the precursor is strategic, as they can be functionalized or removed in later stages of the synthesis.

A notable example of the versatility of this synthetic route is the preparation of corannulene derivatives. For instance, a derivative of the quinone, 3,8-dibromo-5,6-dichloroacenaphthenequinone, has been utilized as a starting material for the synthesis of a novel piperazine-embedded azadibenzo[a,g]corannulene analogue. This demonstrates how the core structure of this compound can be modified to introduce heteroatoms and other functional groups into the final curved nanocarbon structure.

Table 1: Key Synthetic Steps in Corannulene Synthesis via this compound

Step Starting Material Reagents and Conditions Product
1 2,7-Dimethylnaphthalene Friedel-Crafts acylation 3,8-Dimethyl-1-acenaphthenone
2 3,8-Dimethyl-1-acenaphthenone Oxidation This compound
3 This compound Condensation and Cyclization Corannulene Precursors
4 Corannulene Precursors Aromatization Corannulene

Beyond corannulene, the structural motifs present in this compound make it a promising candidate for the synthesis of other, more complex curved nanocarbon fragments. The inherent curvature imposed by the five-membered ring fused to a naphthalene (B1677914) core can be exploited in various synthetic strategies. While specific examples are not yet widely reported in the literature, the principles of retrosynthetic analysis suggest several possibilities.

For instance, by employing different dienophiles in Diels-Alder reactions with derivatives of this compound, it may be possible to construct larger, more intricate bowl-shaped or saddle-shaped PAHs. The methyl groups on the aromatic backbone also offer sites for further functionalization and extension of the π-system, potentially leading to novel nanocarbon structures with tailored electronic and optical properties. The development of new cyclization and annulation strategies involving this versatile building block is an active area of research with the potential to unlock a new class of non-planar PAHs.

Integration in Advanced Materials Science

The unique electronic and structural features of this compound and its derivatives suggest their potential for integration into advanced materials. While this area is still in its nascent stages of exploration, the fundamental properties of the molecule point towards promising applications in organic electronics and surface science.

Acenaphthenequinone (B41937) derivatives, in general, are known to possess electron-accepting properties due to the presence of the electron-withdrawing dicarbonyl groups. This makes them attractive candidates for use as n-type materials in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The extended π-conjugation in this compound, coupled with the potential for further functionalization, could allow for the fine-tuning of its electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level, to match the requirements of specific device architectures.

While direct applications of this compound in this context have not yet been extensively reported, the synthesis of soluble derivatives with appropriate substituents could pave the way for their incorporation into solution-processable organic electronic devices. The exploration of its charge transport characteristics and photophysical properties is a key step towards realizing its potential in this field.

The ability to form well-ordered self-assembled monolayers (SAMs) on various substrates is crucial for the development of molecular electronics and sensors. The aromatic core of this compound provides a rigid platform that can be functionalized with appropriate anchoring groups, such as thiols or silanes, to facilitate its attachment to surfaces like gold or silicon oxide.

Ligand Design and Coordination Chemistry

The two oxygen atoms of the quinone moiety in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This opens up the possibility of using this molecule as a ligand in coordination chemistry to construct novel metal-organic complexes and frameworks (MOFs).

The coordination of metal ions to the dicarbonyl unit could lead to the formation of discrete molecular complexes with interesting magnetic or catalytic properties. Furthermore, by introducing additional coordinating groups onto the aromatic backbone, it may be possible to use derivatives of this compound as building blocks for the construction of extended one-, two-, or three-dimensional MOFs. These materials could exhibit porosity, making them potentially useful for gas storage and separation, or they could possess unique electronic or photoluminescent properties arising from the interaction between the metal centers and the organic ligands. The field of coordination chemistry with this compound as a ligand is largely unexplored, representing a fertile ground for future research.

Synthesis of Acenaphthenequinone-Based Ligands

The dicarbonyl unit of acenaphthenequinone is a key functional group that allows for the synthesis of a wide variety of ligands. A common strategy involves the condensation reaction with primary amines to form α-diimine ligands, also known as bis(imino)acenaphthene (BIAN) ligands. These ligands have been instrumental in the development of transition metal catalysts. nih.gov For instance, the reaction of acenaphthenequinone with anilines in the presence of a Lewis acid like zinc chloride (ZnCl₂) is a well-established method for preparing BIAN ligands. nih.gov

Another important class of ligands derived from acenaphthenequinone are thiosemicarbazones. These are typically synthesized by reacting the quinone with a thiosemicarbazide. Acenaphthenequinone thiosemicarbazone has been shown to form stable complexes with various transition metals. beilstein-journals.org

While specific examples for the synthesis of ligands from this compound are not yet prevalent in the literature, the established synthetic routes for the parent compound provide a clear roadmap. The presence of the electron-donating methyl groups at the 3 and 8 positions is anticipated to influence the electronic properties of the resulting ligands, which could, in turn, affect the stability and catalytic activity of their metal complexes.

Metal Complexation and Radiopharmaceutical Applications

The ligands derived from acenaphthenequinone are excellent chelating agents for a variety of metal ions. The coordination of these ligands to metals such as palladium, nickel, copper, and zinc has been reported. beilstein-journals.orgscbdd.com For example, α-diimine ligands derived from acenaphthenequinone have been used to synthesize palladium(II) complexes, which have shown catalytic activity in olefin polymerization. scbdd.com Similarly, acenaphthenequinone thiosemicarbazone forms complexes with iron, nickel, copper, and zinc. beilstein-journals.org The coordination geometry of these complexes can vary, with distorted octahedral geometries being observed for some nickel complexes. beilstein-journals.org

The ability of these compounds to chelate metal ions is of significant interest in the field of radiopharmaceuticals. Radiopharmaceuticals are medicinal products that contain a radioactive isotope and are used for either diagnostic or therapeutic purposes. nih.gov The design of a radiopharmaceutical typically involves a carrier molecule that targets a specific biological site, a chelator that binds the radioisotope, and the radioisotope itself. nih.gov

Acenaphthenequinone-based ligands could serve as the chelating component in such systems. By attaching a biologically active targeting moiety to the ligand scaffold, it would be possible to direct a chelated radioisotope to a specific tissue or organ. The choice of radioisotope is critical; for instance, technetium-99m is widely used in diagnostic imaging due to its favorable decay properties. nih.gov For therapeutic applications, beta- or alpha-emitting radionuclides are preferred. nih.gov While the direct application of this compound derivatives in radiopharmaceuticals is an unexplored area, the fundamental chemistry of the parent compound suggests a promising avenue for future research.

Exploration in Biological and Medicinal Chemistry

The structural features of acenaphthenequinone derivatives make them attractive candidates for investigation in medicinal chemistry. The planar aromatic system can facilitate intercalation with DNA, and the quinone moiety can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), a mechanism often exploited in anticancer agents.

Investigation of Biological Activities of Derived Compounds

Derivatives of the parent acenaphthenequinone have shown a range of biological activities. For example, metal complexes of acenaphthenequinone thiosemicarbazone have been reported to inhibit cell proliferation. beilstein-journals.org The free ligand itself was also found to be active in inducing differentiation in Friend erythroleukemia cells. beilstein-journals.org The biological activity of quinone-containing compounds is often linked to their redox properties.

While specific studies on the biological activities of this compound derivatives are lacking, research on other substituted quinones provides valuable insights. For instance, the introduction of electron-donating groups can modulate the redox potential of the quinone, which in turn can affect its biological activity. The methyl groups in this compound are electron-donating and could therefore influence the cytotoxic or other biological properties of its derivatives.

Computational Screening for Drug Discovery and Target Interaction (Molecular Docking, ADMET)

In modern drug discovery, computational methods play a crucial role in identifying and optimizing lead compounds. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method can be used to screen virtual libraries of compounds against a specific biological target, such as an enzyme or a receptor, to identify potential drug candidates. iaea.org For acenaphthenequinone derivatives, docking studies could help in understanding their binding modes with biological targets and in designing more potent inhibitors.

Another critical aspect of drug development is the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models are increasingly used to filter out compounds with unfavorable pharmacokinetic or toxicological profiles at an early stage of the drug discovery process. nih.gov These models use the chemical structure of a compound to predict properties such as its oral bioavailability, blood-brain barrier permeability, and potential for causing adverse effects. nih.gov

For derivatives of this compound, a systematic computational evaluation would be a logical first step in assessing their drug-like potential. By performing molecular docking studies against relevant biological targets and predicting their ADMET properties, researchers can prioritize the synthesis and experimental testing of the most promising candidates.

Below is a hypothetical data table illustrating the type of information that could be generated from a computational screening of this compound derivatives.

Compound IDTarget ProteinDocking Score (kcal/mol)Predicted Human Intestinal Absorption (%)Predicted Blood-Brain Barrier Permeability
3,8-DMAQ-Derivative-1Topoisomerase II-9.585High
3,8-DMAQ-Derivative-2Cyclin-Dependent Kinase 2-8.792Medium
3,8-DMAQ-Derivative-3Vascular Endothelial Growth Factor Receptor 2-9.178Low

This table is for illustrative purposes only and does not represent actual experimental data.

Future Perspectives and Unexplored Research Avenues for this compound

The study of this compound and its derivatives is still in its infancy, presenting a wealth of opportunities for future research. The key unexplored avenues include:

Systematic Synthesis and Characterization: A comprehensive investigation into the synthesis of a library of ligands derived from this compound, including α-diimines, thiosemicarbazones, and other heterocyclic systems, is warranted. The impact of the dimethyl substitution on the spectroscopic and electronic properties of these ligands needs to be thoroughly characterized.

Coordination Chemistry and Catalysis: The complexation of these novel ligands with a wide range of transition metals could lead to the discovery of new catalysts with unique reactivity and selectivity, potentially driven by the steric and electronic influence of the methyl groups.

Development of Radiopharmaceuticals: A focused effort to develop radiopharmaceuticals based on this compound derivatives for both diagnostic and therapeutic applications is a highly promising area. This would involve the synthesis of bifunctional chelators that can be conjugated to targeting biomolecules.

Comprehensive Biological Evaluation: The synthesized compounds should be systematically screened for a variety of biological activities, including anticancer, antimicrobial, and antiviral properties. Mechanistic studies should be conducted to understand the structure-activity relationships.

In-depth Computational Analysis: Extensive molecular docking and ADMET prediction studies should be performed on virtual libraries of this compound derivatives to guide the synthetic efforts and prioritize compounds for experimental validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,8-dimethylacenaphthenequinone, and what experimental parameters influence yield?

  • Methodological Answer : The compound is synthesized via aldol condensation of this compound derivatives, followed by Diels-Alder reactions to stabilize the quinone core . Key parameters include solvent polarity (e.g., toluene vs. THF), temperature (optimized at 80–100°C), and catalyst selection (e.g., Lewis acids like AlCl₃). Mechanochemical approaches under ball-milling conditions have also been reported to enhance sustainability and yield (>85%) by reducing solvent use .

Q. How is the planar structure of this compound confirmed, and what deviations are observed?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals a planar acenaphthenequinone core with an RMS deviation of 0.0140 Å. π–π stacking interactions (centroid–centroid distances: 3.766–3.857 Å) stabilize the crystal lattice . Complementary techniques like FT-IR and NMR (¹H/¹³C) validate substituent positions and electronic environments, with methyl groups inducing minimal steric distortion .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in mechanochemical transformations?

  • Methodological Answer : The electron-deficient quinone core facilitates charge-transfer interactions in Diels-Alder reactions, enabling mechanochemical synthesis of curved polycyclic systems (e.g., corannulene derivatives). Computational studies (DFT) highlight enhanced reactivity at the C1 and C2 positions due to localized LUMO orbitals (−3.2 eV), which align with experimental yields of 70–90% for cycloaddition products .

Q. What analytical challenges arise when characterizing byproducts in reactions involving this compound, and how are they resolved?

  • Methodological Answer : Byproducts like partially oxidized intermediates (e.g., dihydroxy derivatives) require chromatographic separation (HPLC with C18 columns) and high-resolution mass spectrometry (HRMS) for identification. Contradictions in spectroscopic data (e.g., unexpected NOESY correlations) are resolved by comparing experimental results with simulated NMR spectra (software: Gaussian or ACD/Labs) .

Q. How do π–π stacking interactions in this compound crystals affect its application in supramolecular chemistry?

  • Methodological Answer : The stacked columns (parallel to the a-axis) enable template-directed assembly of host-guest complexes. Variable-temperature XRD and TGA-DSC analyses confirm thermal stability up to 250°C, making it suitable for designing thermally responsive materials. Intermolecular distances (3.7–3.8 Å) correlate with DFT-predicted van der Waals interactions .

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves (tested for permeability) and fume hoods to avoid inhalation of fine particulates. Storage in amber glass under nitrogen prevents photodegradation. Spill containment requires inert adsorbents (vermiculite) and neutralization with 10% sodium bicarbonate .

Data-Driven Research Design

Q. How can researchers address contradictions between computational models and experimental data for this compound-based systems?

  • Methodological Answer : Cross-validate DFT geometries with XRD data (RMSD < 0.05 Å). For kinetic discrepancies, employ microkinetic modeling (software: COMSOL) to reconcile reaction barriers with observed rates. Systematic error analysis (e.g., confidence intervals for HPLC peak integration) minimizes false positives .

Q. What role does this compound play in synthesizing non-planar polyaromatic hydrocarbons (PAHs)?

  • Methodological Answer : As a planar precursor, it undergoes strain-induced [4+2] cycloadditions with norbornadiene under ball-milling conditions to yield curved PAHs (e.g., fluoranthene derivatives). Reaction monitoring via in situ Raman spectroscopy confirms bond reorganization within 30–60 minutes .

Methodological Best Practices

  • Crystallography : Use SHELX-TL for refining XRD data; report R factors (<0.06) and data-to-parameter ratios (>12:1) .
  • Computational Studies : Benchmark DFT functionals (B3LYP vs. M06-2X) against experimental UV-Vis spectra to validate electronic transitions .
  • Safety Compliance : Document lot-specific purity (>98%) and LC-MS profiles for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.